
2-(2-Bromophenyl)ethanamine, HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2-Bromophenyl)ethanamine hydrochloride” is a chemical compound with the CAS Number: 1247089-11-7 . It has a molecular weight of 236.54 and is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular formula of “2-(2-Bromophenyl)ethanamine hydrochloride” is C8H11BrClN . The InChI code is 1S/C8H10BrN.ClH/c9-8-4-2-1-3-7(8)5-6-10;/h1-4H,5-6,10H2;1H .Physical and Chemical Properties Analysis
“2-(2-Bromophenyl)ethanamine hydrochloride” is described as a clear colorless to slightly yellow liquid . It has a molecular weight of 236.54 and a molecular formula of C8H11BrClN .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Methodology : 2-Bromo-[1-14C]ethanamine hydrobromide (BEA), a variant of 2-(2-Bromophenyl)ethanamine hydrochloride, was synthesized from [2-14C]ethan-1-01-2-amine hydrochloride using HBr in a specialized chamber. This method achieved a yield of up to 90% with a purity greater than 95% (Bach & Bridges, 1982).
Chemical Characterization : N-[(1E)-(3-Bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine Schiff base, related to 2-(2-Bromophenyl)ethanamine hydrochloride, was characterized through various analyses, including elemental analysis, EI-MS, TG/DTG, UV-visible, FT-IR, 1H and 13C-NMR spectral analysis (Warad et al., 2016).
Biological and Pharmacological Research
Biocide Application : 2-(Decylthio)ethanamine hydrochloride, a compound structurally related to 2-(2-Bromophenyl)ethanamine hydrochloride, is used as a multifunctional biocide in cooling water systems, showing effectiveness against bacteria, fungi, and algae, and also possessing biofilm and corrosion inhibition properties (Walter & Cooke, 1997).
Antiamoebic Activity : Chalcones bearing N-substituted ethanamine tail, which include structures akin to 2-(2-Bromophenyl)ethanamine hydrochloride, demonstrated antiamoebic activity against Entamoeba histolytica, with some compounds showing greater efficacy than the standard drug metronidazole (Zaidi et al., 2015).
Material Science and Engineering
- Synthesis in Material Science : The synthesis of 2-(Phenylthio) ethanamine, an intermediate in the creation of Bcl-2 inhibitors, is an example of applying 2-(2-Bromophenyl)ethanamine hydrochloride-related compounds in material science. The synthesis used 4-nitrophthalimide as a synthon, yielding about 61% (Zhou Youjun, 2010).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a pharmaceutical intermediate , which suggests it may be used in the synthesis of various drugs, each with their own specific targets.
Mode of Action
As a pharmaceutical intermediate, its mode of action would likely depend on the specific drug it is used to synthesize .
Pharmacokinetics
As a pharmaceutical intermediate, its pharmacokinetic profile would likely depend on the specific drug it is used to synthesize .
Result of Action
As a pharmaceutical intermediate, its effects would likely depend on the specific drug it is used to synthesize .
Action Environment
Like many chemical compounds, its stability may be affected by factors such as temperature, ph, and exposure to light or oxygen .
Properties
IUPAC Name |
2-(2-bromophenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.ClH/c9-8-4-2-1-3-7(8)5-6-10;/h1-4H,5-6,10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIYJINUTANDCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCN)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247089-11-7 |
Source


|
| Record name | 2-(2-bromophenyl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

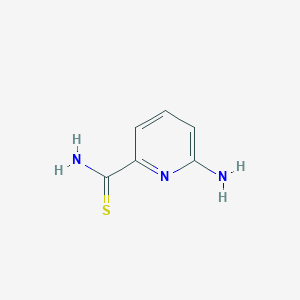
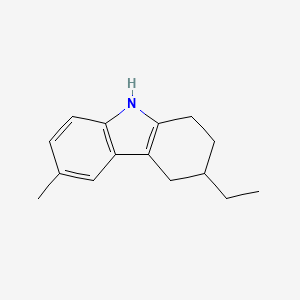
![1-(2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl)ethanone](/img/structure/B1374195.png)


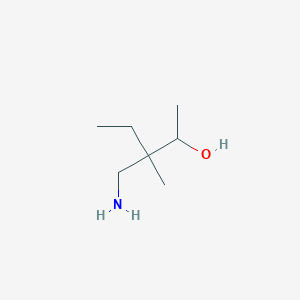
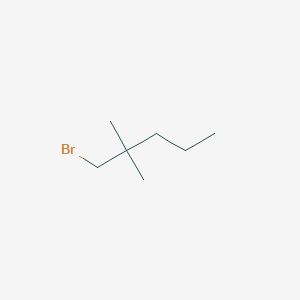
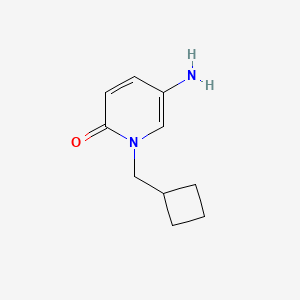
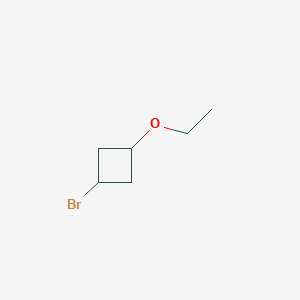
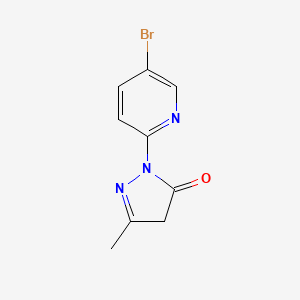

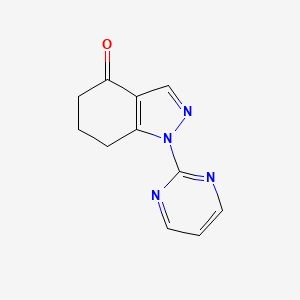
amine](/img/structure/B1374211.png)
